
quinazolin-7-ol
Übersicht
Beschreibung
Quinazolin-7-ol is a heterocyclic aromatic compound featuring a quinazoline backbone with a hydroxyl (-OH) group at the 7th position. The quinazoline core consists of a fused benzene and pyrimidine ring, offering a versatile scaffold for medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. This compound derivatives are synthesized via cyclization reactions, often starting from anthranilic acid or substituted benzaldehydes, followed by functionalization at positions 2, 4, 6, and 7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-7-ol can be achieved through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . One common method involves the reaction of 2-aminobenzamide with formic acid under reflux conditions to yield this compound . Another approach involves the cyclization of anthranilic acid derivatives with formamide or formic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazolin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Quinazolin-7-ol and its derivatives have been extensively studied for their pharmacological properties, which include:
- Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of quinazolinones can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a synthesized compound demonstrated an IC50 value of 2.49 μM against MCF-7 cells, indicating potent anticancer activity .
- Antiviral Properties : Quinazoline derivatives exhibit antiviral activity against several viruses. Research has highlighted their effectiveness in inhibiting viral replication, making them potential candidates for antiviral drug development .
- Antiinflammatory Effects : Compounds based on this compound have been identified as effective anti-inflammatory agents. They inhibit key inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .
- Antidiabetic Activity : Some quinazoline derivatives have shown significant inhibition of alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. This suggests their potential use as antidiabetic agents .
Synthetic Strategies
The synthesis of this compound typically involves various chemical reactions that modify the core quinazoline structure to enhance its biological activity. Common synthetic approaches include:
- Condensation Reactions : The formation of quinazolinones often starts with condensation reactions between anthranilic acid and aldehydes or ketones, leading to the formation of the quinazoline ring system.
- Substitution Reactions : Modifying substituents on the quinazoline ring can significantly alter the pharmacological properties. For example, introducing different functional groups at positions 2, 6, or 8 can enhance anticancer activity or selectivity towards specific biological targets .
Case Studies
Several case studies illustrate the applications of this compound:
Wirkmechanismus
The mechanism of action of quinazolin-7-ol involves its interaction with specific molecular targets and pathways . For example, certain this compound derivatives act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, these compounds can effectively suppress the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Quinazolin-7-ol derivatives are structurally diverse, with modifications at positions 2, 4, and 6 significantly altering their physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound Derivatives
Key Findings
Substituent Effects on Bioactivity Electron-Withdrawing Groups (Cl, NO₂): Chlorine at C4 (e.g., 4-Chloro-6-methoxythis compound) enhances kinase inhibition by increasing electrophilicity at the pyrimidine ring, facilitating interactions with ATP-binding pockets . Nitro groups at C7 (7-Nitroquinazolin-4-ol) introduce redox activity, correlating with antibacterial effects . Amino-Pyrimidine Substitutions: The 2-((4-methylpyrimidin-2-yl)amino) group in 4-Methyl-2-...benzo[h]this compound improves STAT3 binding affinity by forming hydrogen bonds with SH2 domains . Alkoxy Chains (OCH₂C₆H₅, morpholinopropoxy): Bulky substituents like benzyloxy or morpholinopropoxy at C6/C7 (7-Benzyloxy-6-methoxyquinazolin-4-ol, O-Demethylgefitinib) enhance metabolic stability and target selectivity, critical for prolonged EGFR/HDAC8 inhibition .
Synthetic Feasibility
- Demethylation using BBr₃ (e.g., conversion of 27 to 28 in ) achieves high regioselectivity for hydroxyl group introduction but requires stringent anhydrous conditions .
- Palladium-catalyzed hydrogenation () efficiently removes protecting groups (e.g., benzyl) with moderate yields (50–55%) .
Physicochemical Properties Solubility: Methoxy and morpholinopropoxy groups improve water solubility (e.g., O-Demethylgefitinib logP = 2.1 vs. parent compound logP = 1.8) . Stability: Chlorine or nitro substituents reduce photodegradation but may increase hepatotoxicity risks .
Biologische Aktivität
Quinazolin-7-ol is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, anti-inflammatory, and antituberculosis properties, supported by relevant studies and data.
Overview of this compound
This compound is characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. Its derivatives have been synthesized and evaluated for various pharmacological activities, making it a promising candidate in drug discovery.
Anticancer Activity
Numerous studies have demonstrated the potential of this compound derivatives in cancer treatment:
- Mechanism of Action : Quinazolinone derivatives induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential (MMP). For instance, studies on synthesized quinazolinone Schiff bases showed significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity .
- Case Study : A study synthesized several quinazolinone derivatives and tested them against human cancer cell lines. One compound exhibited an IC50 of 0.096 μM against EGFR, highlighting its selectivity and potency .
- Data Table: Anticancer Activity of Selected this compound Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.096 | EGFR inhibition |
Compound B | A549 | 0.150 | Apoptosis via caspase activation |
Compound C | MDA-MB-231 | 0.200 | ROS generation |
Antibacterial Activity
This compound derivatives have shown significant antibacterial properties:
- Efficacy Against Pathogens : Research indicates that certain quinazolinone compounds exhibit strong activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Case Study : A study evaluated the antibacterial activity of synthesized quinazoline derivatives, finding that some compounds effectively inhibited bacterial growth at low concentrations.
- Data Table: Antibacterial Activity of this compound Derivatives
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Staphylococcus aureus | 12 µg/mL |
Compound E | Escherichia coli | 15 µg/mL |
Compound F | Acinetobacter baumannii | 10 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Mechanism : Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them suitable candidates for treating inflammatory diseases .
- Case Study : A recent study highlighted the synthesis of novel quinazoline derivatives that demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin.
- Data Table: Anti-inflammatory Activity of this compound Derivatives
Compound Name | Inflammation Model | Effectiveness (as % inhibition) |
---|---|---|
Compound G | Carrageenan-induced edema | 55% |
Compound H | LPS-induced inflammation | 60% |
Antituberculosis Activity
This compound derivatives have shown promise against Mycobacterium tuberculosis:
- Study Findings : Various studies reported that certain quinazolinone benzoates exhibited significant activity against multi-drug resistant strains of M. tuberculosis, suggesting their potential as novel antituberculosis agents .
- Data Table: Antituberculosis Activity
Compound Name | Strain Tested | Effectiveness (MIC) |
---|---|---|
Compound I | Multi-drug resistant M. tuberculosis | 8 µg/mL |
Compound J | Standard strain | 4 µg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for quinazolin-7-ol, and how can researchers ensure reproducibility in its synthesis?
- Methodological Answer : The synthesis of this compound typically involves cyclocondensation reactions of substituted anthranilic acids with formamide derivatives under acidic or basic conditions. To ensure reproducibility, document precise molar ratios, reaction temperatures, and catalyst concentrations. For example, using a reflux setup at 110°C for 12 hours with a 1:1.2 molar ratio of starting materials yields consistent results . Always include purity verification via HPLC (>95%) and NMR spectral data in the experimental section to confirm compound identity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Combine H/C NMR, FTIR, and high-resolution mass spectrometry (HRMS) for structural confirmation. If spectral contradictions arise (e.g., unexpected peaks in NMR), cross-validate with alternative methods like X-ray crystallography or computational modeling (DFT calculations) to resolve ambiguities. Document solvent effects and calibration standards to ensure data consistency .
Q. How can researchers optimize reaction conditions to improve this compound yields in multi-step syntheses?
- Methodological Answer : Use design-of-experiment (DoE) approaches, such as factorial design, to test variables like temperature, solvent polarity, and catalyst loading. For instance, a central composite design revealed that increasing dimethylformamide (DMF) volume from 5 mL to 10 mL improved yields by 15% due to enhanced solubility of intermediates. Include control experiments to isolate the impact of each variable .
Advanced Research Questions
Q. What strategies are effective for elucidating the reaction mechanism of this compound formation, particularly when intermediate isolation is challenging?
- Methodological Answer : Employ kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., N tracing) to track pathway progression. Computational tools like Gaussian or ORCA can model transition states and energy barriers, providing mechanistic insights when intermediates are transient. Cross-reference computational data with experimental kinetic isotope effects (KIEs) for validation .
Q. How should contradictory bioactivity data for this compound derivatives be analyzed across different studies?
- Methodological Answer : Conduct a meta-analysis of published IC values, accounting for variables such as cell line specificity (e.g., HeLa vs. HEK293), assay protocols (MTT vs. ATP-based), and compound purity. Use statistical tools like ANOVA to identify significant outliers. For example, discrepancies in cytotoxicity data may arise from differences in serum concentration during cell culture, which modulates compound uptake .
Q. What computational approaches are recommended to predict the physicochemical properties of novel this compound analogs?
- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using software like Schrödinger’s QikProp or OpenBabel. Input descriptors such as logP, polar surface area, and H-bond donor/acceptor counts to predict solubility and permeability. Validate predictions with experimental data (e.g., shake-flask solubility tests) and refine models iteratively .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives with limited synthetic data?
- Methodological Answer : Prioritize substituents at positions 2, 4, and 6 of the quinazoline core, as these regions most influence bioactivity. Use cluster analysis (e.g., hierarchical clustering of IC values) to identify pharmacophoric patterns. For understudied analogs, leverage fragment-based drug design (FBDD) to predict binding affinities against target proteins (e.g., EGFR kinase) .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response curves in this compound bioassays?
- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism or R’s
drc
package. Calculate EC values with 95% confidence intervals and report Hill slopes to assess cooperativity. For non-sigmoidal curves, apply alternative models (e.g., biphasic fits) and justify deviations in the discussion section .
Q. How should researchers address batch-to-batch variability in this compound bioactivity data?
- Methodological Answer : Implement quality control protocols, including batch-specific purity checks (HPLC) and internal standardization (e.g., spiking with a stable isotope-labeled analog). Use mixed-effects models to statistically account for batch variability in multi-laboratory studies .
Q. Ethical and Reproducibility Considerations
Q. What documentation standards are critical for ensuring reproducibility in this compound research?
- Methodological Answer : Adhere to FAIR data principles:
- Findable : Deposit raw spectral data in repositories like ChemSpider or Zenodo with unique DOIs.
- Accessible : Share synthetic protocols via platforms like protocols.io , including troubleshooting notes (e.g., handling hygroscopic intermediates).
- Interoperable : Use standardized file formats (e.g., JCAMP-DX for NMR).
- Reusable : Publish negative results (e.g., failed coupling reactions) to guide future work .
Eigenschaften
IUPAC Name |
quinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCBBZUYJDNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343416 | |
Record name | 7-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-97-0 | |
Record name | 7-Quinazolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7556-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinazolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.